N-(5-bromo-6-methylpyridin-2-yl)-2-iodobenzamide
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Overview
Description
N-(5-bromo-6-methylpyridin-2-yl)-2-iodobenzamide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5-position and a methyl group at the 6-position of the pyridine ring, along with an iodine atom attached to the benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-6-methylpyridin-2-yl)-2-iodobenzamide typically involves a multi-step process. One common method is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with an arylboronic acid to form the desired pyridine derivative . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction is typically carried out under an inert atmosphere at elevated temperatures to achieve moderate to good yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, can further improve the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-6-methylpyridin-2-yl)-2-iodobenzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives with altered chemical properties.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide or potassium fluoride can be used to replace the halogen atoms with other groups.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to introduce oxygen-containing functional groups.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different halogen atoms, while oxidation and reduction reactions can produce compounds with various functional groups.
Scientific Research Applications
N-(5-bromo-6-methylpyridin-2-yl)-2-iodobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a probe to investigate the function of specific proteins or enzymes.
Industry: The compound can be used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(5-bromo-6-methylpyridin-2-yl)-2-iodobenzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(5-bromo-6-methylpyridin-2-yl)-2-iodobenzamide can be compared with other similar compounds, such as:
N-(5-bromo-6-methylpyridin-2-yl)acetamide: This compound has a similar structure but lacks the iodine atom, which can affect its reactivity and applications.
N-(5-bromo-6-methylpyridin-2-yl)-2-(4-tert-butylphenoxy)acetamide:
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
N-(5-bromo-6-methylpyridin-2-yl)-2-iodobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrIN2O/c1-8-10(14)6-7-12(16-8)17-13(18)9-4-2-3-5-11(9)15/h2-7H,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTXISFVORPYPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC=CC=C2I)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrIN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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